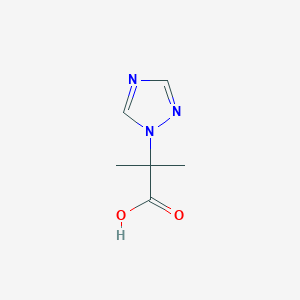

2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

描述

2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid (C₆H₉N₃O₂) is a triazole-containing carboxylic acid derivative characterized by a methyl group and a 1,2,4-triazole ring attached to the central carbon of the propanoic acid backbone . Its molecular structure (SMILES: CC(C)(C(=O)O)N1C=NC=N1) enables diverse applications, including use as a precursor in pharmaceuticals and agrochemicals.

属性

IUPAC Name |

2-methyl-2-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-6(2,5(10)11)9-4-7-3-8-9/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYWDFDMXREMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377597 | |

| Record name | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303148-48-3 | |

| Record name | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One efficient method involves the alkylation of 1H-1,2,4-triazole with an appropriate alkyl halide, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free conditions to avoid contamination and reduce costs .

化学反应分析

Types of Reactions

2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

科学研究应用

Medicinal Chemistry

The triazole ring present in this compound is significant for its bioactive properties. It is utilized in the synthesis of pharmaceutical compounds due to its ability to interact with various biological targets.

Mechanism of Action :

The compound interacts with enzymes and receptors, modulating their activity and influencing biological pathways. This interaction is crucial for developing drugs targeting inflammation and microbial resistance.

Materials Science

In materials science, 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid is explored for creating new materials with unique properties. Its chemical structure allows for modifications that can enhance material performance in various applications.

Biology

The compound serves as a building block for biologically active molecules. Its derivatives have shown potential in anti-inflammatory and antimicrobial activities.

Industry

In agricultural applications, this compound is used in the production of agrochemicals. Its effectiveness against pests and pathogens makes it valuable for developing new pesticides and herbicides.

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory effects of this compound and its derivatives. In vitro assays indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various bacterial strains. Studies have shown significant inhibition of both Gram-positive and Gram-negative bacteria.

Anthelmintic Activity

In addition to its antibacterial properties, this compound has been evaluated for anthelmintic activity against Rhabditis species. Results indicated effective inhibition of helminth growth, suggesting potential therapeutic roles in treating parasitic infections.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Evaluation of Biological Activity | To synthesize and evaluate new triazole derivatives | Compounds significantly reduced TNF-α levels; promising anti-inflammatory effects observed |

| Antimicrobial Studies | To assess antimicrobial properties | Effective against both Gram-positive and Gram-negative bacteria |

| Anthelmintic Evaluation | To test efficacy against Rhabditis sp. | Demonstrated significant growth inhibition in helminths |

作用机制

The mechanism of action of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect biological pathways, leading to the compound’s observed effects .

相似化合物的比较

Derivatives with Amino or Protecting Groups

2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

- Structure: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino substituent.

- Synthesis : Achieved via a racemic route with an 81% yield after recrystallization, demonstrating high efficiency compared to traditional β-(1,2,4-triazol-1-yl)alanine syntheses .

- NMR Data : Key signals include δH 6.29 (s, NH) and δC 169.3 (C=O), confirming structural integrity .

- Applications : Serves as a protected intermediate for peptide-based drug development.

2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

- Structure: Features an isopropylamino group (C₉H₁₆N₄O₂; MW 212.25) .

Halogen-Substituted Analogues

2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Hydroxy and Phenoxy Derivatives

2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid

- Structure : Substitutes the methyl group with a hydroxyl (C₅H₇N₃O₃; CAS 1450828-63-3) .

- Reactivity : The hydroxyl group increases hydrogen-bonding capacity, making it suitable for coordination chemistry or as a chelating agent .

2-[4-(1H-1,2,4-Triazol-1-yl)phenoxy]propanoic acid

Metabolites and Impurities

Triazole alanine (TA)

- Structure: α-amino-1H-1,2,4-triazole-1-propanoic acid (CAS 114419-45-3) .

- Role : A metabolite of triazole fungicides, highlighting environmental and toxicological relevance .

2,2′-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3-phenylene}bis(2-methylpropanoic acid)

- Structure: A dimeric impurity with dual methylpropanoic acid groups .

Comparative Data Table

Key Findings and Implications

生物活性

2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula: C₆H₉N₃O₂

- Molecular Weight: 155.15 g/mol

- CAS Number: 303148-48-3

- Melting Point: 147–150 °C

Synthesis

The synthesis of this compound typically involves reactions between amidrazones and succinic anhydride. The process yields several derivatives that can be evaluated for biological activity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structures of synthesized compounds .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound and its derivatives. In vitro assays demonstrated that certain derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. Specifically, compounds labeled as 3a , 3c , and 3e exhibited pronounced anti-inflammatory effects .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, derivatives of the triazole compound displayed significant inhibition, indicating potential use as an antibacterial agent .

Anthelmintic Activity

In addition to its antibacterial properties, this compound has been tested for anthelmintic activity against Rhabditis sp. cultures. The results indicated effective inhibition of helminth growth, suggesting a potential role in treating parasitic infections .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in modulating biological pathways related to inflammation and microbial resistance.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Evaluation of Biological Activity | To synthesize and evaluate new triazole derivatives | Compounds significantly reduced TNF-α levels; promising anti-inflammatory effects observed |

| Antimicrobial Studies | To assess antimicrobial properties | Effective against both Gram-positive and Gram-negative bacteria |

| Anthelmintic Evaluation | To test efficacy against Rhabditis sp. | Demonstrated significant growth inhibition in helminths |

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, the triazole moiety can be introduced through reactions with propanoic acid derivatives under basic conditions. Evidence from analogous triazole-containing compounds suggests using tert-butoxycarbonyl (Boc) protection for carboxylic acid groups to prevent side reactions during synthesis . Hydride reduction or asymmetric Evans reactions may enhance enantiomeric purity .

Q. Which analytical techniques are optimal for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the triazole ring substitution pattern and propanoic acid backbone. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be employed if crystalline derivatives are available .

Q. How can researchers differentiate this compound from structurally similar impurities?

- Methodological Answer : Impurity profiling requires comparative chromatography (e.g., HPLC with UV/Vis or MS detection). For instance, 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid (a common impurity in triazole derivatives) can be distinguished via retention time discrepancies and fragmentation patterns in tandem MS .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under acidic/basic conditions?

- Methodological Answer : Stability studies under accelerated stress conditions (e.g., pH 1–13 at 40–60°C) combined with kinetic modeling reveal degradation pathways. The triazole ring’s electron-withdrawing nature may destabilize the carboxylic acid group under basic conditions, necessitating pH-controlled storage. Spectroscopic monitoring (e.g., FTIR for carboxylate formation) quantifies degradation products .

Q. How does the triazole moiety influence metal-ion binding properties?

- Methodological Answer : Isothermal titration calorimetry (ITC) and UV-Vis titration experiments can quantify binding affinities for transition metals (e.g., Zn²⁺, Cu²⁺). The triazole’s nitrogen atoms act as ligands, forming stable complexes. Competitive binding assays with EDTA help determine selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from differences in enantiomeric purity or solvent systems. Systematic replication under standardized conditions (e.g., controlled stereochemistry via chiral HPLC) is essential. Meta-analyses of structure-activity relationship (SAR) data for triazole derivatives can identify confounding variables, such as substituent effects on bioavailability .

Data-Driven Insights

- Synthetic Yield Optimization : Evidence from triazole-based drug candidates indicates that microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .

- Stability Data : Storage at 2–8°C in amber vials under nitrogen atmosphere minimizes degradation (<2% over 12 months), as observed in related propanoic acid derivatives .

- Metal-Binding Constants : For analogous triazole-acetic acid compounds, log K values for Zn²⁺ binding range from 4.2 to 5.8, depending on pH and counterion effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。